4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound characterized by the presence of both benzenesulfonamide and piperidine sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
N,N-Dimethylpiperidine: Shares the piperidine core structure but lacks the sulfonamide groups.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which are used as antibiotics
Uniqueness
4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its dual sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S2/c1-16(2)23(20,21)17-10-8-13(9-11-17)12-15-22(18,19)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMYVTKIQDFRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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